N,4-Dimethyl-1,3-thiazole-5-sulfonamide
Overview
Description
This compound consists of a thiazole ring and a sulfonamide group, which contribute to its distinct chemical properties.
Mechanism of Action
Target of action
Thiazoles and sulfonamides are known to interact with a variety of biological targets. For instance, thiazole derivatives have been found to bind with high affinity to multiple receptors , and sulfonamides are known to inhibit enzymes like dihydropteroate synthetase .
Mode of action
The mode of action of thiazoles and sulfonamides can vary depending on the specific compound and its targets. Sulfonamides, for example, can inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical pathways
The biochemical pathways affected by thiazoles and sulfonamides depend on their specific targets. As mentioned, sulfonamides can affect the folate synthesis pathway in bacteria .
Biochemical Analysis
Biochemical Properties
N,4-Dimethyl-1,3-thiazole-5-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This compound acts as an inhibitor of DPP-4, which can be beneficial in managing type 2 diabetes mellitus . Additionally, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with topoisomerase II leads to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis . This effect is particularly significant in cancer cells, where uncontrolled cell proliferation is a hallmark. Furthermore, this compound has been reported to modulate the expression of genes involved in glucose metabolism, thereby impacting cellular energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of dipeptidyl peptidase-4, inhibiting its enzymatic activity and thereby prolonging the action of incretin hormones, which regulate insulin secretion . Additionally, its interaction with topoisomerase II involves binding to the enzyme-DNA complex, stabilizing the transient break in the DNA strand and preventing the re-ligation process . This leads to the accumulation of DNA damage and subsequent cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as enzyme inhibition and gene expression modulation, remain consistent over time. Prolonged exposure to high concentrations may lead to cellular toxicity and reduced viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase-4 activity, leading to improved glucose tolerance and insulin sensitivity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some of the parent compound’s biological activity or be further processed for excretion. The compound’s interaction with dipeptidyl peptidase-4 also influences metabolic flux, particularly in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Additionally, the compound may be directed to specific organelles, such as the nucleus, where it can exert its effects on DNA replication and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 4-methylthiazole with sulfonamide derivatives under controlled conditions. One common method includes the use of methanesulfonic acid as a catalyst, which facilitates the formation of the thiazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazole derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
Scientific Research Applications
N,4-Dimethyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-5-sulfonamide
- 2-Amino-4,5-dimethylthiazole
- 5-Thiazolesulfonamide derivatives
Uniqueness
N,4-Dimethyl-1,3-thiazole-5-sulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,4-dimethyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-5(10-3-7-4)11(8,9)6-2/h3,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKLWAOEJPUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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